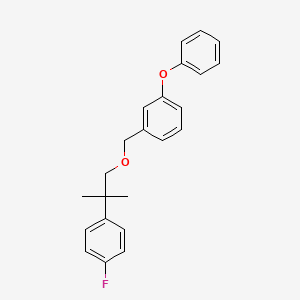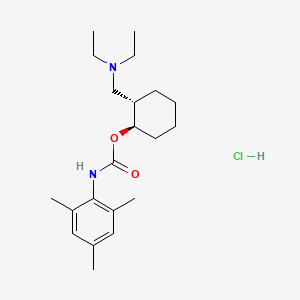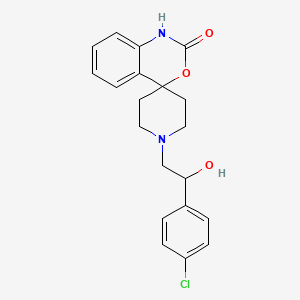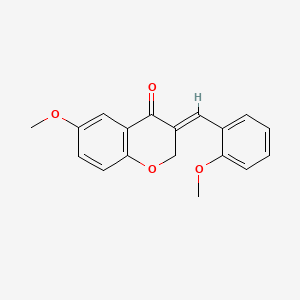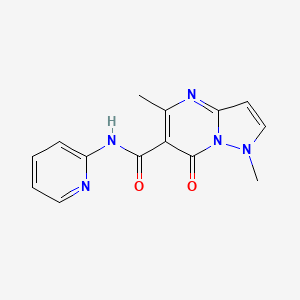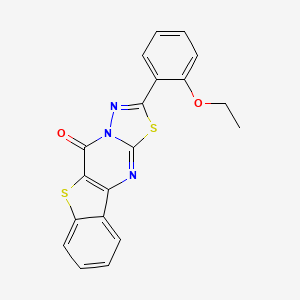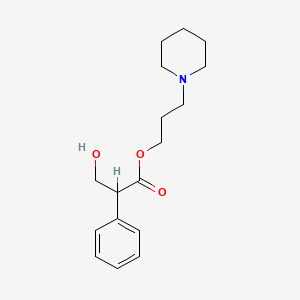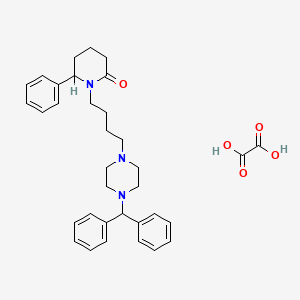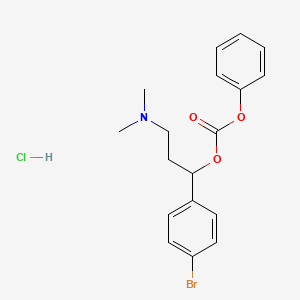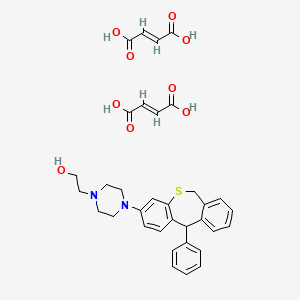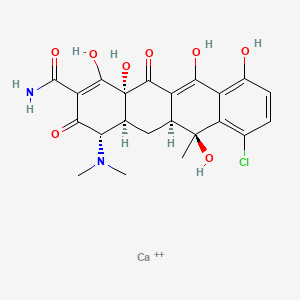
Einecs 301-097-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Einecs 301-097-5 involves the synthesis of 6-[(p-tosyl)amino]hexanoic acid and its subsequent reaction with 2,2’,2’'-nitrilotriethanol. The synthetic route typically involves the tosylation of hexanoic acid followed by the introduction of the amino group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the tosylation reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Einecs 301-097-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the ester or amide bonds.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Einecs 301-097-5 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of Einecs 301-097-5 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Einecs 301-097-5 can be compared with other similar compounds, such as:
6-[(p-tosyl)amino]hexanoic acid: This compound shares a similar structure but lacks the nitrilotriethanol component.
2,2’,2’'-nitrilotriethanol: This compound is a common reagent used in various chemical reactions and has similar functional groups.
Hexanoic acid derivatives: These compounds have similar carbon chain lengths and functional groups, making them comparable in terms of reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
93981-14-7 |
|---|---|
Molekularformel |
C19H34N2O7S |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;6-[(4-methylphenyl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C13H19NO4S.C6H15NO3/c1-11-6-8-12(9-7-11)19(17,18)14-10-4-2-3-5-13(15)16;8-4-1-7(2-5-9)3-6-10/h6-9,14H,2-5,10H2,1H3,(H,15,16);8-10H,1-6H2 |
InChI-Schlüssel |
QHFFGUZCTJKVDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O.C(CO)N(CCO)CCO |
Physikalische Beschreibung |
Dry Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


